5F-Cumyl-P7aica is a synthetic cannabinoid that belongs to a class of new psychoactive substances known as synthetic cannabinoid receptor agonists. It is structurally related to other compounds such as 5F-Cumyl-PINACA and 5F-Cumyl-PICA, and it was first identified in Australia in 2016. This compound has been sold as a designer drug, often found in products marketed for recreational use. Its IUPAC name is 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-pyrrolo[2,3-b]pyridine-3-carboxamide, and it has a molecular formula of with a molar mass of approximately 367.468 g/mol .
5F-Cumyl-P7aica is classified as a synthetic cannabinoid receptor agonist, which means it mimics the effects of natural cannabinoids found in cannabis by binding to cannabinoid receptors in the body, specifically the cannabinoid type 1 and type 2 receptors. Its classification as a new psychoactive substance highlights its emergence in the market, often circumventing existing drug laws by altering its chemical structure .
The synthesis of 5F-Cumyl-P7aica involves several chemical reactions that modify existing structures of related cannabinoids. The compound can be synthesized using various methods that typically include:
The synthesis typically follows a multi-step process that may include:
The molecular structure of 5F-Cumyl-P7aica features:
The structural formula can be represented as follows:
5F-Cumyl-P7aica undergoes various chemical reactions typical for synthetic cannabinoids:
The interactions with cannabinoid receptors are assessed using techniques such as:
5F-Cumyl-P7aica acts primarily as an agonist at cannabinoid receptors, particularly CB1. Its mechanism involves:
In experimental models, doses around 3 mg/kg have shown significant cannabimimetic effects in mice, indicating its potency .
5F-Cumyl-P7aica has been primarily studied for its pharmacological properties within the context of synthetic cannabinoids. Research focuses on:
Synthetic Cannabinoid Receptor Agonists (SCRAs) constitute one of the largest and most rapidly evolving categories of New Psychoactive Substances (NPS) monitored globally. These compounds emerged initially as "legal highs" designed to circumvent drug control legislation while mimicking the psychoactive effects of Δ9-tetrahydrocannabinol (Δ9-THC), the primary intoxicating component of cannabis. Unlike phytocannabinoids, SCRAs are typically full agonists at CB1 and CB2 receptors, resulting in significantly higher potency and efficacy. This pharmacological profile translates to intensified intoxicating effects and a heightened risk of severe toxicity, including convulsions, hypertension, and organ damage. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) first identified 5F-CUMYL-P7AICA in early 2015 through forensic surveillance, highlighting its role within the broader trend of SCRA proliferation [1] [7]. Marketed as "herbal incense" or "spice," SCRAs like 5F-CUMYL-P7AICA (also designated CUMYL-5F-P7AICA or SGT-263) are intentionally mislabeled to evade regulatory scrutiny, facilitating their distribution via online platforms and illicit markets [2] [5].
Table 1: Key Properties of 5F-CUMYL-P7AICA
Property | Value |
---|---|
Systematic Name | 1-(5-Fluoropentyl)-N-(2-phenylpropan-2-yl)pyrrolo[2,3-b]pyridine-3-carboxamide |
Molecular Formula | C₂₂H₂₆FN₃O |
Molar Mass | 367.468 g·mol⁻¹ |
CAS Number | 2171492-36-5 |
UNII Code | V3J3TQ3UPP |
Common Aliases | CUMYL-5F-P7AICA, SGT-263 |
Core Structural Motif | Pyrrolo[2,3-b]pyridine (7-azaindole) |
The development of cumyl-derived SCRAs exemplifies "scaffold-hopping"—a strategy in drug design involving systematic core structure modifications to create novel compounds with similar pharmacological activity. This approach exploits regulatory frameworks that control specific chemical structures but not their nuanced variants. Cumyl-carboxamide SCRAs incorporate a cumyl (1-methyl-1-phenyl-ethyl) linked group connected via an amide bond to diverse core structures. 5F-CUMYL-P7AICA specifically evolved through scaffold-hopping from earlier cumyl compounds like 5F-CUMYL-PICA and 5F-CUMYL-PINACA. Its core structure utilizes a pyrrolo[2,3-b]pyridine (7-azaindole) ring system, distinct from the indole or indazole cores prevalent in earlier generations of SCRAs. This nitrogen atom repositioning creates constitutional isomers (e.g., 5F-CUMYL-P7AICA is an isomer of 5F-CUMYL-PINACA), complicating identification and differentiation in forensic analysis. The "5F" prefix denotes a 5-fluoropentyl tail, a common modification to enhance CB1 receptor binding affinity and metabolic stability, while the cumyl group contributes to high receptor efficacy [1] [4] [5].
Table 2: Evolution of Cumyl-Carboxamide SCRAs via Scaffold-Hopping
Compound | Core Structure | Tail Group | Key Structural Features | Isomeric Relationships |
---|---|---|---|---|
CUMYL-PICA | Indole-3-carboxamide | Variable alkyl | Classical indole core; early cumyl prototype | N/A |
5F-CUMYL-PINACA | Indazole-3-carboxamide | 5-fluoropentyl | Incorporates indazole core; azole nitrogen position | Isomeric with 5F-CUMYL-P7AICA |
CUMYL-4CN-BINACA | Indazole-3-carboxamide | 4-cyanobutyl | Cyano-substituted tail; increased lipophilicity | Isomeric with CUMYL-4CN-B7AICA |
5F-CUMYL-P7AICA | Pyrrolo[2,3-b]pyridine-3-carboxamide | 5-fluoropentyl | 7-azaindole core; repositioned nitrogen atom | Constitutional isomer of 5F-CUMYL-PINACA |
CUMYL-4CN-B7AICA | Pyrrolo[2,3-b]pyridine-3-carboxamide | 4-cyanobutyl | Combines 7-azaindole core with cyano tail | Constitutional isomer of CUMYL-4CN-BINACA |
5F-CUMYL-P7AICA was first identified by the EMCDDA in February 2015, with analytical characterization confirming its structure as a novel pyrrolo[2,3-b]pyridine-3-carboxamide derivative [1] [7]. Subsequent forensic analysis revealed its presence in seized herbal blends and biological samples (e.g., urine), indicating active recreational use. Analytical differentiation from its isomers, particularly 5F-CUMYL-PINACA, requires advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy due to their identical molecular formulas and similar fragmentation patterns [4]. Pharmacological studies confirmed its high potency as a CB1 receptor agonist, with nanomolar affinity (Ki) and efficacy in inhibiting forskolin-stimulated cAMP accumulation [1] [3]. In vivo, it fully substitutes for Δ9-THC in drug discrimination assays in rats (ED₅₀ = 0.13 mg/kg), demonstrating its potential for abuse liability comparable to other potent SCRAs like 4F-MDMB-BINACA and EMB-FUBINACA [2]. Regulatory agencies globally have responded by scheduling 5F-CUMYL-P7AICA. It is classified as Schedule I in the United States (as of 2018), Schedule II in Canada, and falls under the NpSG (New Psychoactive Substances Act) in Germany, permitting only industrial and scientific use. The UK controls it under the Psychoactive Substances Act [1] [7].
Table 3: Global Regulatory Status of 5F-CUMYL-P7AICA
Jurisdiction | Classification | Legal Framework | Year Controlled |
---|---|---|---|
United States | Schedule I Controlled Substance | Controlled Substances Act | 2018 |
Canada | Schedule II Controlled Substance | Controlled Drugs and Substances Act | Not specified |
Germany | NpSG (Restricted to Industrial/Scientific Use) | New Psychoactive Substances Act | Not specified |
United Kingdom | Illegal to produce/supply | Psychoactive Substances Act 2016 | Not specified |
European Union | Subject to EMCDDA Monitoring | Early Warning System | 2015 |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: